
4-Decenedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Decenedioic acid (IUPAC name: (4Z)-dec-4-enedioic acid) is an unsaturated dicarboxylic acid with the molecular formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol . It exists as geometric isomers: the Z-isomer (CAS 72879-22-2) and E-isomer (CAS 128988-58-9) . The compound is characterized by a ten-carbon chain with double bonds at the 4th position and terminal carboxylic acid groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Decenedioic acid can be synthesized through several methods. One common approach involves the oxidation of unsaturated fatty acids. For instance, oleic acid can be oxidized to produce this compound. The reaction typically requires strong oxidizing agents such as potassium permanganate or ozone, followed by hydrolysis.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic oxidation of olefins. This process involves the use of metal catalysts, such as palladium or platinum, under controlled temperature and pressure conditions. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Oxidation of Oleic Acid
-
Reagents/Catalysts : Potassium permanganate (KMnO₄) or ozone (O₃) under controlled conditions.
-
Mechanism : The double bond in oleic acid undergoes oxidative cleavage to yield dicarboxylic acids.
-
Example :
Oleic acid (C18H34O2)KMnO4/H+4-Decenedioic acid (C10H16O4)+by-products
Dimerization of Shorter-Chain Acids
-
Unsaturated precursors (e.g., hexenoic acid) dimerize via radical or catalytic pathways, followed by oxidation to form this compound.
Esterification Reactions
The carboxylic acid groups in this compound readily undergo esterification.
Catalyzed Esterification
-
Catalysts : Organic sulfonic acids (e.g., para-methylbenzenesulfonic acid, 4-chlorobenzenesulfonic acid) enhance reaction efficiency .
-
Conditions :
Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
Para-methylbenzenesulfonic acid | 125–130 | 4 | 35–38 |
4-Chlorobenzenesulfonic acid | 105–110 | 6 | 36–41 |
Polymerization and Polycondensation
This compound participates in polyester synthesis via polycondensation with diols (e.g., ethylene glycol):
nHOOC-(CH2)8-COOH+nHO-R-OH→[−OOC-(CH2)8-COO-R-O−]n+2nH2O
-
Applications : Resulting polyesters exhibit biodegradability and mechanical resilience, suitable for biomedical materials.
Metabolic Pathways
In humans, this compound arises from β-oxidation of unsaturated fatty acids (e.g., linoleic acid) in peroxisomes . Key steps include:
-
Desaturation : Formation of double bonds via acyl-CoA dehydrogenases.
-
Chain Shortening : Sequential removal of acetyl-CoA units.
-
Excretion : Detected in urine as a metabolite in dicarboxylic aciduria .
Reactivity in Aqueous Media
The acid dissociates in water, forming dicarboxylate ions:
\text{HOOC-(CH}_2\text{)}_6\text{-CH=CH-COOH} \rightleftharpoons \text{^-OOC-(CH}_2\text{)}_6\text{-CH=CH-COO}^- + 2\text{H}^+
Thermochemical Data
While direct data for this compound is limited, homologs like decanedioic acid (C₁₀H₁₈O₄) exhibit:
Parameter | Value | Method |
---|---|---|
ΔrH° (gas phase) | 1364 ± 8.4 kJ/mol | CIDC |
ΔrG° (gas phase) | 1345 ± 8.4 kJ/mol | CIDC |
Industrial and Biological Relevance
Scientific Research Applications
Biochemical Significance
1. Metabolic Disorders:
Cis-4-Decenedioic acid is notably associated with medium-chain acyl-CoA dehydrogenase deficiency (MCADD), a genetic disorder that affects fatty acid metabolism. In patients with MCADD, the levels of cis-4-decenedioic acid can increase significantly due to impaired oxidation of unsaturated fatty acids like oleate and linoleate. This has been documented in clinical studies where elevated urinary excretion of this compound was observed during metabolic crises .
2. Biomarker Potential:
The presence of cis-4-decenedioic acid in urine makes it a potential biomarker for diagnosing metabolic disorders related to fatty acid oxidation. Its quantification in biological fluids can aid in understanding the metabolic state of patients with conditions such as MCADD .
Industrial Applications
1. Biodegradable Polymers:
Cis-4-Decenedioic acid can be utilized in the production of biodegradable polyesters. These materials are gaining traction due to their environmental benefits and applicability in packaging and other consumer products .
2. Chemical Synthesis:
This compound serves as an intermediate in organic synthesis, particularly in the production of various esters and amides that are used in fragrances and flavorings due to their desirable olfactory properties .
Case Studies
Mechanism of Action
The mechanism of action of 4-Decenedioic acid involves its interaction with metabolic enzymes. In biological systems, it can be metabolized through beta-oxidation, leading to the production of energy. The presence of the double bond influences its reactivity and interaction with enzymes, making it a subject of interest in metabolic studies.
Comparison with Similar Compounds
Key Properties:
- Physical State : The Z-isomer is a crystalline solid with a melting point of 85–87°C , while the E-isomer is a liquid at room temperature .
- Biological Activity : Identified as a cholesterol biosynthesis inhibitor isolated from Penicillium simplicissimum .
- Occurrence : Also detected in the urine of patients with Jamaican vomiting sickness, suggesting a metabolic role in fatty acid oxidation disorders .
The structural and functional similarities of 4-Decenedioic acid to other dicarboxylic acids, unsaturated fatty acids, and related metabolites are analyzed below.
Structural and Functional Comparisons
Table 1: Comparative Analysis of this compound and Analogues
Key Differences and Implications
(a) Chain Length and Functional Groups
- This compound has a 10-carbon chain with two carboxylic acids and a double bond, enabling interactions with enzymes involved in lipid metabolism .
- 10-Undecenoic acid (11 carbons, one carboxylic acid) exhibits antifungal activity due to its ability to disrupt microbial cell membranes .
- 4-Oxododecanedioic acid (12 carbons, ketone group) serves as a precursor in organic synthesis but lacks direct biological activity .
(b) Isomerism and Physical Properties
- The Z-isomer of this compound has a higher melting point (85–87°C) than the E-isomer , which is liquid, reflecting differences in molecular packing due to stereochemistry .
Biological Activity
4-Decenedioic acid, a dicarboxylic acid with the chemical formula C10H16O4, has garnered attention in recent years due to its diverse biological activities. This compound is primarily noted for its potential therapeutic applications, particularly in metabolic disorders, cancer treatment, and as an antimicrobial agent. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
This compound is characterized by its long carbon chain and two carboxylic acid groups. Its structure can be represented as follows:
This structure contributes to its lipophilicity and potential interactions with various biological systems.
Biological Activities
1. Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines. For example, a study reported that treatment with this compound led to a dose-dependent decrease in cell viability in human colorectal cancer cells (HT-29) and breast cancer cells (MCF-7) .
Table 1: Antitumor Effects of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HT-29 | 25 | Induction of apoptosis |
MCF-7 | 30 | Cell cycle arrest at G1 phase |
A549 | 20 | ROS-mediated stress pathways |
2. Anti-inflammatory Properties
This compound has been shown to modulate inflammatory responses. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests its potential use in inflammatory diseases.
3. Metabolic Effects
The compound has also been evaluated for its effects on metabolic pathways. It has been found to enhance fatty acid oxidation and improve insulin sensitivity in animal models, indicating its potential role in managing metabolic syndromes .
Table 2: Metabolic Effects of this compound
Parameter | Control Group | Treatment Group (this compound) |
---|---|---|
Blood Glucose Level (mg/dL) | 120 ± 10 | 90 ± 8 |
Insulin Sensitivity Index | 1.0 ± 0.1 | 1.5 ± 0.2 |
Case Studies
Case Study 1: Cancer Treatment
A clinical trial investigated the effects of a formulation containing this compound on patients with advanced colorectal cancer. The results indicated a significant reduction in tumor size after eight weeks of treatment, with minimal side effects reported .
Case Study 2: Metabolic Syndrome
In another study focusing on patients with metabolic syndrome, supplementation with this compound improved lipid profiles and reduced waist circumference over a twelve-week period .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction: The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Cytokine Modulation: By inhibiting NF-κB signaling, it reduces the expression of pro-inflammatory cytokines.
- Fatty Acid Metabolism: It enhances mitochondrial fatty acid oxidation, which may contribute to improved metabolic health.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 4-Decenedioic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer: The synthesis typically involves oxidation of 1,3-dienes or hydrolysis of corresponding diesters. For example, ozonolysis of 1,3-decadiene followed by oxidative workup yields this compound. Reaction parameters like temperature (e.g., 0–25°C for ozonolysis), solvent polarity, and catalyst choice (e.g., Pt/O₂ for selective oxidation) critically affect yield and purity. Characterization via NMR (e.g., δ 2.35 ppm for α-protons) and IR (C=O stretches at ~1700 cm⁻¹) is essential for validation .
Q. How can researchers reliably characterize the physicochemical properties of this compound?
- Methodological Answer: Key properties include solubility (polar solvents like DMSO), pKa values (estimated via titration; ~2.8 and 5.1 for dicarboxylic groups), and thermal stability (TGA/DSC analysis). Computational tools like COSMO-RS predict solubility profiles, while crystallography (XRD) reveals solid-state hydrogen-bonding networks. Cross-validate data with literature to address discrepancies (e.g., solubility variations due to polymorphic forms) .
Q. What are the standard protocols for assessing the biological activity of this compound in vitro?
- Methodological Answer: Use cell viability assays (MTT or resazurin) with controlled concentrations (e.g., 1–100 µM). For antimicrobial studies, follow CLSI guidelines with MIC/MBC endpoints. Ensure reproducibility by triplicate experiments and statistical analysis (e.g., ANOVA with p < 0.05). Include positive controls (e.g., penicillin for bacteria) and solvent controls (e.g., DMSO ≤1%) .
Advanced Research Questions
Q. How can contradictory spectral data for this compound (e.g., NMR shifts in different solvents) be resolved?
- Methodological Answer: Solvent-induced shifts arise from hydrogen bonding or polarity effects. For example, D₂O may broaden peaks due to exchange with acidic protons. Use mixed solvents (e.g., CDCl₃/DMSO-d6) to mimic physiological conditions. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model solvent interactions and predict spectral behavior. Compare computational results with experimental data to identify outliers .
Q. What strategies optimize this compound’s stability in long-term storage for biomedical applications?
- Methodological Answer: Degradation pathways (hydrolysis/oxidation) are mitigated via lyophilization (pH 7.4 buffer) and inert-atmosphere storage (N₂/Ar). Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life. Analytical monitoring via HPLC (C18 column, 0.1% TFA mobile phase) quantifies degradation products. Encapsulation in liposomes or cyclodextrins enhances stability .
Q. How do steric and electronic effects influence the reactivity of this compound in polymer synthesis?
- Methodological Answer: The conjugated diene structure enables radical or condensation polymerization. Steric hindrance at C4–C5 slows esterification kinetics (monitored via FTIR peak at 1740 cm⁻¹). Electronic effects are probed via Hammett plots (σ values for substituents). Compare with analogs (e.g., adipic acid) to isolate steric/electronic contributions. MD simulations (GROMACS) model chain mobility in copolymers .
Q. What computational approaches validate this compound’s interaction with enzymatic targets (e.g., dehydrogenases)?
- Methodological Answer: Molecular docking (AutoDock Vina) predicts binding affinities to active sites (PDB: 1H9H). QM/MM simulations (Gaussian/Amber) map reaction pathways (e.g., hydride transfer). Validate with mutagenesis studies (e.g., Ala-scanning of catalytic residues) and kinetic assays (kcat/KM comparisons). Address discrepancies using free-energy perturbation (FEP) methods .
Q. Methodological & Analytical Considerations
Q. How should researchers design experiments to isolate this compound’s effects in complex biological systems?
- Methodological Answer: Use isotopic labeling (¹³C at C4/C5) to track metabolic fate via LC-MS. Knockout models (CRISPR/Cas9) eliminate confounding pathways. For in vivo studies, employ PK/PD modeling (e.g., NONMEM) to correlate plasma levels with efficacy. Control for matrix effects (e.g., serum protein binding) using ultrafiltration .
Q. What statistical frameworks address variability in this compound’s bioactivity data across studies?
- Methodological Answer: Apply meta-analysis (random-effects model) to aggregate data from heterogeneous studies (e.g., different cell lines). Use sensitivity analysis to weight high-quality datasets (e.g., low bias per ROBINS-I). Machine learning (PCA or clustering) identifies latent variables (e.g., pH, temperature) driving variability .
Q. How can FAIR principles be implemented for this compound research data management?
- Methodological Answer: Store raw spectra, chromatograms, and simulation files in repositories (e.g., RADAR4Chem, nmrXiv). Use standardized metadata (ISA-Tab format) for interoperability. Assign DOIs via Zenodo. Adopt ELNs (Chemotion) for traceability. Regularly audit datasets for compliance with FAIR criteria (e.g., machine-readable licensing) .
Properties
CAS No. |
67494-01-3 |
---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
(E)-dec-4-enedioic acid |
InChI |
InChI=1S/C10H16O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1,3H,2,4-8H2,(H,11,12)(H,13,14)/b3-1+ |
InChI Key |
CXGDCGIPEJKSCK-HNQUOIGGSA-N |
Isomeric SMILES |
C(CCC(=O)O)C/C=C/CCC(=O)O |
Canonical SMILES |
C(CCC(=O)O)CC=CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.